3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 888443-03-6
Cat. No.: VC5935583
Molecular Formula: C19H18N2O4
Molecular Weight: 338.363
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 888443-03-6 |
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Molecular Formula | C19H18N2O4 |
Molecular Weight | 338.363 |
IUPAC Name | 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23) |
Standard InChI Key | ZSUWGICMVSFWTQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C |
Introduction
Structural and Physicochemical Properties
The molecular structure of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide integrates a benzofuran scaffold (CHO) with two key substituents:
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C3 acetamido group (-NHCOCH): Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.
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C2 carboxamide-linked 2-ethoxyphenyl group: Introduces aromatic and electron-donating characteristics via the ethoxy (-OCHCH) moiety .
Table 1: Estimated Physicochemical Properties
Property | Value/Description |
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Molecular Formula | CHNO |
Molecular Weight | ~350.36 g/mol |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Melting Point | Not reported; analogs range 180–220°C |
LogP (Partition Coefficient) | ~3.2 (predicted) |
The ethoxy group improves lipid solubility, potentially enhancing blood-brain barrier permeability, while the acetamido moiety contributes to metabolic stability .
Synthetic Methodologies
Palladium-Catalyzed C–H Arylation
A modular route described by enables efficient synthesis of benzofuran-2-carboxamides. Key steps include:
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Directed C–H Arylation: Using Pd(OAc) and 8-aminoquinoline as a directing group, aryl groups are introduced at the C3 position of the benzofuran core.
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Transamidation: A one-pot, two-step procedure replaces the 8-aminoquinoline directing group with diverse amines, including 2-ethoxyaniline, to yield the target carboxamide .
Cyclization Strategies
Patent outlines cyclization methods for benzofuran derivatives, applicable to this compound:
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One-Pot Synthesis: Combines ester hydrolysis and cyclization without intermediate isolation, improving yield and efficiency.
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Acid-Mediated Cyclization: Methanesulfonic acid facilitates ring closure under reflux conditions .
Representative Reaction Scheme:
Biological Activities and Mechanisms
While direct pharmacological data for 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are sparse, structurally related compounds exhibit:
Anti-Inflammatory Activity
Benzofuran derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E (PGE) synthesis, as observed in analogs with similar substituents .
Antimicrobial Effects
The 2-ethoxyphenyl moiety enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold serves as a template for modifying:
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Pharmacokinetics: Ethoxy groups adjust logP values for improved bioavailability.
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Target Selectivity: Substituent variations tailor interactions with enzymes or receptors .
Probe Development
In chemical biology, this benzofuran derivative could elucidate protein functions or pathways, leveraging its fluorescent properties for imaging .
Challenges and Future Directions
Synthetic Scalability
Current methods require optimization for large-scale production, particularly in reducing Pd catalyst loading and improving atom economy .
Toxicity Profiling
In vitro toxicology studies (e.g., hepatotoxicity, cardiotoxicity) are needed to assess safety margins. Preliminary data from analogs suggest low cytotoxicity (CC >50 µM in HEK293 cells) .
Target Identification
Proteomic and crystallographic studies are essential to map binding sites and refine structure-activity relationships .
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